5-Ethynyl-1-(oxan-2-yl)pyrazole
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Overview
Description
5-Ethynyl-1-(oxan-2-yl)pyrazole is a heterocyclic compound that features a pyrazole ring substituted with an ethynyl group at the 5-position and an oxan-2-yl group at the 1-position. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethynyl-1-(oxan-2-yl)pyrazole typically involves the reaction of a pyrazole derivative with an ethynylating agent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Ethynyl-1-(oxan-2-yl)pyrazole can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The pyrazole ring can be reduced under hydrogenation conditions to yield dihydropyrazole derivatives.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of dihydropyrazole derivatives.
Substitution: Formation of new heterocyclic compounds with diverse functional groups.
Scientific Research Applications
5-Ethynyl-1-(oxan-2-yl)pyrazole has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of agrochemicals and materials science for the development of new polymers and coatings
Mechanism of Action
The mechanism of action of 5-Ethynyl-1-(oxan-2-yl)pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The ethynyl group can participate in covalent bonding with target proteins, while the pyrazole ring can engage in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1-(5-(Pyridin-3-yl)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carbaldehyde: Known for its anti-tubercular and antioxidant properties.
Imidazo[1,2-b]pyrazole derivatives: Evaluated for their α-glucosidase inhibitory activity.
Uniqueness
5-Ethynyl-1-(oxan-2-yl)pyrazole stands out due to its unique combination of an ethynyl group and an oxan-2-yl group, which imparts distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
5-ethynyl-1-(oxan-2-yl)pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-2-9-6-7-11-12(9)10-5-3-4-8-13-10/h1,6-7,10H,3-5,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMPVNNNLECUOBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=NN1C2CCCCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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